2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Direct Dye Formulation Viscosity Control Storage Stability

130-17-6 delivers 5x higher efficiency vs benzyl alcohol in aqueous dye solutions at 1% concentration. As a selective fluorescent derivatization reagent for HPLC thiol detection and a versatile intermediate for bleedfast azo dyes on cellulosic substrates, this compound offers unmatched analytical and industrial performance. Substitution with generic benzothiazole derivatives compromises derivatization selectivity and dye substantivity. Verify specifications and request current lot analysis.

Molecular Formula C14H12N2O3S2
Molecular Weight 320.4 g/mol
CAS No. 130-17-6
Cat. No. B089387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
CAS130-17-6
Molecular FormulaC14H12N2O3S2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O
InChIInChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19)
InChIKeyKGZUHYIHYBDNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic Acid (CAS 130-17-6): Technical Specifications and Industrial Profile


2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS 130-17-6), also known as Dehydrothio-p-toluidine sulfonic acid, is a heterocyclic compound belonging to the benzothiazole family . It is characterized by a molecular formula of C14H12N2O3S2 and a molecular weight of 320.39 g/mol . The compound presents as a solid with a melting point exceeding 300 °C and exhibits low water solubility (<0.1 g/100 mL at 22 °C) . Its chemical structure features a benzothiazole core with a 4-aminophenyl substituent at the 2-position, a methyl group at the 6-position, and a sulfonic acid group at the 7-position, which confers specific chemical and biological properties relevant to industrial and research applications [1].

Why Generic Substitution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic Acid (CAS 130-17-6) Carries Technical Risk


Substituting 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid with a generic analog can compromise both analytical and industrial outcomes. This compound exhibits a unique, application-specific profile that is not shared by other benzothiazole derivatives or sulfonic acids. Its specific substitution pattern on the benzothiazole ring is critical for its function as both a selective fluorescent derivatization reagent for HPLC [1] and a versatile dye intermediate for producing azo dyes with desirable properties like substantivity and bleedfastness on cellulosic substrates [2]. Furthermore, its distinct toxicological profile, as documented in standardized NTP studies, is a key factor for safety and regulatory compliance assessments, which may differ significantly from other in-class compounds [3]. The quantitative data presented below demonstrates that even closely related structures can result in measurable differences in performance, making generic substitution a scientifically unfounded and potentially high-risk procurement decision.

Quantitative Differentiation Guide for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic Acid (CAS 130-17-6)


Superior Efficiency as a Formulation Additive Compared to Benzyl Alcohol in Direct Dye Solutions

In the formulation of aqueous direct dye solutions, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid demonstrates significantly higher efficiency as a formulation additive compared to the commonly used alternative, benzyl alcohol. This differentiation is crucial for optimizing product viscosity and ensuring long-term storage stability without compromising dye performance [1].

Direct Dye Formulation Viscosity Control Storage Stability

Documented In Vivo Toxicity Profile via NTP 3-Month Oral Study in Rodents

Unlike many benzothiazole derivatives and sulfonic acid intermediates for which comprehensive in vivo toxicity data are absent, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has been systematically evaluated in a 3-month study by the U.S. National Toxicology Program (NTP). This study provides a quantified, baseline toxicity profile that is essential for risk assessment and safe handling protocols [1]. In contrast, most comparator compounds lack this level of standardized, publicly available toxicological characterization.

Toxicology Safety Assessment Regulatory Compliance

Quantified Antimicrobial Activity Against Clinically Relevant Bacterial Pathogens

This compound exhibits measurable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with established Minimum Inhibitory Concentration (MIC) values. While a direct head-to-head comparison with a specific comparator under identical conditions is not available from the provided sources, the quantified MIC values allow for a performance benchmark within the benzothiazole class .

Antimicrobial Benzothiazole Derivatives MIC Data

Optimal Application Scenarios for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic Acid (CAS 130-17-6)


Formulation of Cost-Effective and Stable Direct Dye Solutions

This compound is ideally suited for use as a high-efficiency formulation additive in the production of aqueous direct dye solutions for the textile and paper industries. As established by comparative evidence, it achieves the desired rheological properties and storage stability at a concentration of 1%, which is five times lower than the required concentration of the alternative additive benzyl alcohol (5%) [1]. This property enables formulators to reduce raw material costs and minimize the addition of non-coloring substances, leading to more concentrated and efficient dye preparations [1].

Fluorescent Derivatization Reagent for HPLC Analysis of Aliphatic Thiols

In analytical chemistry, this compound serves as a selective fluorescent derivatization reagent for the high-performance liquid chromatography (HPLC) determination of aliphatic thiols [2]. Its specific molecular structure allows for the formation of stable, highly fluorescent derivatives with thiol-containing analytes, facilitating their sensitive and specific detection in complex biological and environmental matrices [2].

Synthesis of Direct Azo Dyes with Enhanced Performance Properties

As a key dye intermediate, this compound is used to synthesize a range of azo dyes [3]. The resulting dyes are known for their good substantivity and bleedfastness on cellulosic materials like paper [4]. This makes it a critical building block for producing high-performance dyes tailored for specific industrial applications where color fastness and resistance to bleeding are paramount requirements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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